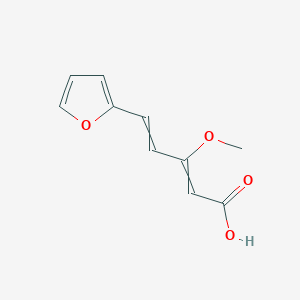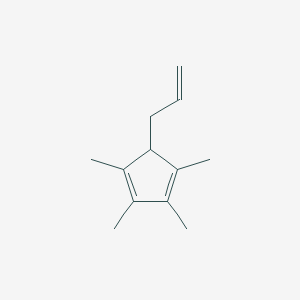
1,3-Cyclopentadiene, 1,2,3,4-tetramethyl-5-(2-propenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Cyclopentadiene, 1,2,3,4-tetramethyl-5-(2-propenyl)- is a chemical compound with a unique structure that includes a cyclopentadiene ring substituted with four methyl groups and a propenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclopentadiene, 1,2,3,4-tetramethyl-5-(2-propenyl)- can be achieved through several methods. One common approach involves the dehydration of 2,3,4,5-tetramethyl-2-cyclopentenol in the presence of a solid acid catalyst. This reaction typically occurs in a solvent and yields the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar dehydration reactions but on a larger scale. The use of solid acid catalysts, such as strong acid resin catalysts or solid super acid catalysts, is common in these processes .
化学反応の分析
Types of Reactions
1,3-Cyclopentadiene, 1,2,3,4-tetramethyl-5-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The propenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions often involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes.
科学的研究の応用
1,3-Cyclopentadiene, 1,2,3,4-tetramethyl-5-(2-propenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Materials Science: This compound can be used in the synthesis of polymers and other materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active compounds.
Industry: It is used in the production of various chemicals and materials, including resins and adhesives.
作用機序
The mechanism of action of 1,3-Cyclopentadiene, 1,2,3,4-tetramethyl-5-(2-propenyl)- involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in oxidation reactions, the compound’s double bonds are targeted by oxidizing agents, leading to the formation of oxidized products .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetramethyl-1,3-cyclopentadiene: This compound is similar in structure but lacks the propenyl group.
1,2,3,4,5-Pentamethylcyclopentadiene: This compound has an additional methyl group compared to 1,3-Cyclopentadiene, 1,2,3,4-tetramethyl-5-(2-propenyl)-.
1,2,3,4-Tetraphenyl-1,3-cyclopentadiene: This compound has phenyl groups instead of methyl groups.
Uniqueness
1,3-Cyclopentadiene, 1,2,3,4-tetramethyl-5-(2-propenyl)- is unique due to the presence of the propenyl group, which imparts distinct reactivity and potential applications compared to its similar compounds. This structural feature allows for a wider range of chemical reactions and applications in various fields.
特性
CAS番号 |
116054-17-2 |
|---|---|
分子式 |
C12H18 |
分子量 |
162.27 g/mol |
IUPAC名 |
1,2,3,4-tetramethyl-5-prop-2-enylcyclopenta-1,3-diene |
InChI |
InChI=1S/C12H18/c1-6-7-12-10(4)8(2)9(3)11(12)5/h6,12H,1,7H2,2-5H3 |
InChIキー |
SLDNROWIZSFZKF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C1CC=C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B14312835.png)
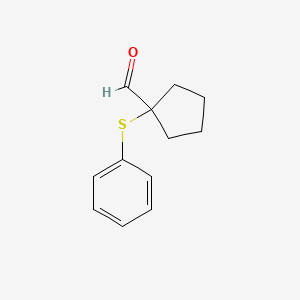
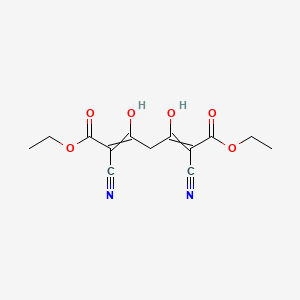
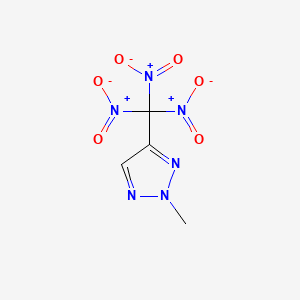
![3,3,5,5-Tetramethyl-1-{2-[(propan-2-yl)amino]ethyl}piperazin-2-one](/img/structure/B14312885.png)
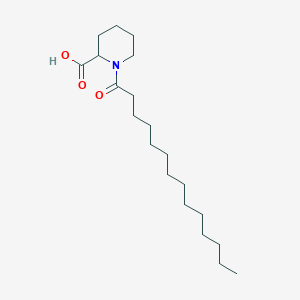
silane](/img/structure/B14312892.png)
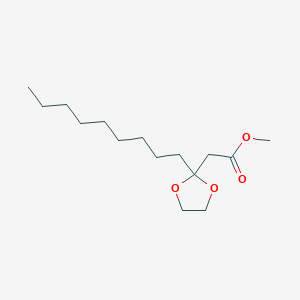

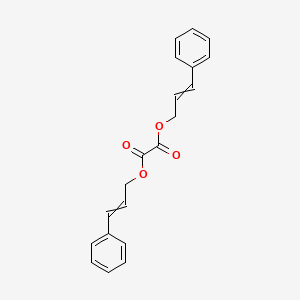
![2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14312914.png)
![tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane](/img/structure/B14312915.png)
